molecular formula C7H18Cl2N2 B6246470 N1-cyclopentylethane-1,2-diamine dihydrochloride CAS No. 2097427-73-9

N1-cyclopentylethane-1,2-diamine dihydrochloride

Cat. No.: B6246470
CAS No.: 2097427-73-9
M. Wt: 201.1
InChI Key:
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Description

N1-cyclopentylethane-1,2-diamine dihydrochloride: is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a cyclopentyl group. This compound is typically found in its dihydrochloride salt form, which enhances its solubility in water and other polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopentylethane-1,2-diamine dihydrochloride typically involves the reaction of cyclopentylamine with ethylene oxide or ethylene dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: N1-cyclopentylethane-1,2-diamine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N1-cyclopentylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of ligands and catalysts.

    Biology: Investigated for its potential as a chelating agent in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-cyclopentylethane-1,2-diamine dihydrochloride involves its ability to act as a ligand, binding to metal ions and forming stable complexes. This property is particularly useful in catalysis and coordination chemistry. The compound’s molecular targets include metal ions such as copper, nickel, and zinc, which are essential for various biochemical processes .

Comparison with Similar Compounds

Uniqueness: N1-cyclopentylethane-1,2-diamine dihydrochloride is unique due to its specific steric and electronic properties imparted by the cyclopentyl group. These properties can influence the compound’s reactivity and binding affinity, making it valuable in specialized applications .

Properties

CAS No.

2097427-73-9

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.1

Purity

95

Origin of Product

United States

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